Thiomuscimol

説明

特性

IUPAC Name |

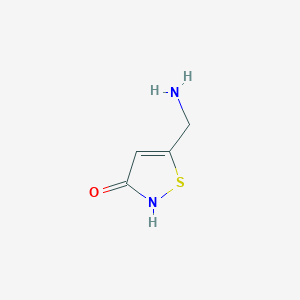

5-(aminomethyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBUOPGWPXUAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211078 | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-54-6 | |

| Record name | 5-(Aminomethyl)-3(2H)-isothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62020-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomuscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062020546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thiomuscimol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for thiomuscimol, a potent GABAA receptor agonist. The document details the chemical properties, synthesis pathway, purification methods, and biological context of this important research compound.

Introduction to this compound

This compound, chemically known as 5-(aminomethyl)isothiazol-3-ol, is a structural analog of muscimol, a psychoactive isoxazole found in Amanita muscaria mushrooms. It is a potent agonist at the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike muscimol, this compound does not significantly inhibit GABA reuptake.[1] Its high affinity and specificity for the GABAA receptor make it a valuable tool in neuroscience research for studying receptor function, pharmacology, and its potential role in various neurological disorders.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(Aminomethyl)isothiazol-3-ol | [1] |

| Synonyms | 5-(Aminomethyl)-3-isothiazolol | [2] |

| CAS Number | 62020-54-6 | [1][3] |

| Molecular Formula | C4H6N2OS | [1][3] |

| Molecular Weight | 130.17 g/mol | [1][3] |

| Melting Point | 140 °C (decomposes) | [1] |

| Appearance | Crystalline solid | |

| Purity (typical) | ≥98% | [3] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound was first reported by Lykkeberg and colleagues in 1976.[1][2] The following protocol is a representative procedure based on established methods for the synthesis of substituted isothiazoles.

3.1. Reaction Scheme

The synthesis of this compound generally involves the construction of the isothiazole ring followed by the introduction or modification of the aminomethyl side chain. A plausible synthetic route is outlined below.

Caption: A generalized synthetic scheme for this compound.

3.2. Experimental Procedure (Representative)

This protocol is a generalized representation and may require optimization based on specific starting materials and laboratory conditions.

Materials and Reagents:

-

Appropriate starting materials for the isothiazole core

-

Reagents for aminomethylation (e.g., formaldehyde, ammonia or a protected amine)

-

Solvents (e.g., ethanol, methanol, water)

-

Acids and bases for pH adjustment and catalysis

-

Protecting group reagents (if necessary)

-

Deprotection reagents (e.g., hydrobromic acid)

Step-by-Step Protocol:

-

Synthesis of the Isothiazole Core: The isothiazole ring can be constructed through various methods, such as the reaction of a β-ketoester with a source of sulfur and nitrogen.

-

Introduction of the Aminomethyl Group: The 5-position of the isothiazole ring is functionalized to introduce the aminomethyl group. This can be achieved through chloromethylation followed by amination, or via a Mannich-type reaction. Protecting groups may be employed on the amine to prevent side reactions.

-

Deprotection: If protecting groups were used, they are removed in the final step to yield this compound. This is often accomplished by acid hydrolysis.

-

Work-up: The reaction mixture is typically neutralized and the crude product is isolated by filtration or extraction.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Given its polar nature, a combination of recrystallization and column chromatography is often effective.

4.1. Recrystallization Protocol

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[4][5][6][7][8]

Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for a polar molecule like this compound include water, ethanol, methanol, or mixtures thereof.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

4.2. Column Chromatography Protocol

Column chromatography is employed to separate compounds based on their differential adsorption to a stationary phase.[9][10][11][12] For a polar compound like this compound, normal-phase or hydrophilic interaction chromatography (HILIC) is suitable.

Stationary Phase: Silica gel is a common stationary phase for normal-phase chromatography. Mobile Phase (Eluent): A mixture of a polar and a less polar solvent is used. The polarity of the eluent is optimized to achieve good separation. For this compound, a gradient of methanol in dichloromethane or ethyl acetate could be effective.

Procedure:

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, less polar eluent and pack it into a chromatography column.

-

Dissolve the crude or partially purified this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Collect fractions of the eluate.

-

Monitor the fractions for the presence of this compound using a suitable analytical technique, such as thin-layer chromatography (TLC) with UV visualization.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Table 2: Summary of Purification Parameters

| Parameter | Recrystallization | Column Chromatography |

| Principle | Differential solubility | Differential adsorption |

| Typical Solvents/Eluents | Water, Ethanol, Methanol | Dichloromethane/Methanol, Ethyl Acetate/Methanol |

| Stationary Phase | Not applicable | Silica Gel |

| Key for Success | Slow cooling, appropriate solvent choice | Proper eluent polarity and gradient |

GABAA Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the GABAA receptor, which is a ligand-gated ion channel. The activation of this receptor leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.

Caption: GABAA receptor signaling pathway activated by GABA or this compound.

Experimental Workflow: In Vitro Evaluation of this compound

The following workflow outlines a general procedure for characterizing the activity of this compound as a GABAA receptor agonist using in vitro methods such as radioligand binding assays and electrophysiology.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Caption: In vitro workflow for evaluating this compound's GABAA receptor activity.

This guide provides a foundational understanding of the synthesis, purification, and biological context of this compound. Researchers are encouraged to consult the primary literature for specific experimental details and to optimize these protocols for their individual laboratory settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. longdom.org [longdom.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. This compound, a new photoaffinity label for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking [jove.com]

- 26. sophion.com [sophion.com]

- 27. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive History of Thiomuscimol: From Discovery to a Key Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomuscimol, a potent synthetic agonist of the γ-aminobutyric acid type A (GABAA) receptor, has played a significant role in the field of neuroscience as a valuable research tool. Structurally analogous to the naturally occurring psychoactive compound muscimol, this compound has been instrumental in characterizing GABAA receptor pharmacology and function. This technical guide provides a comprehensive history of this compound's discovery and development, detailing its synthesis, pharmacological properties, and its application in key experimental protocols. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams. While its clinical development has not been pursued, this compound's journey from a novel synthetic compound to a widely used photoaffinity label underscores its importance in advancing our understanding of GABAergic neurotransmission.

Discovery and Initial Characterization

This compound, chemically known as 5-aminomethyl-3-isothiazolol, was first synthesized and described in 1976 by a team of researchers led by Povl Krogsgaard-Larsen.[1] It was developed as a structural analogue of muscimol, a potent GABAA receptor agonist isolated from the Amanita muscaria mushroom. The primary goal was to investigate the structure-activity relationships of GABAergic compounds.

Early studies quickly established this compound as a potent GABAA receptor agonist, demonstrating comparable potency to muscimol in in vitro assays.[1] A key distinguishing feature of this compound is its selectivity; unlike muscimol, it does not exhibit significant activity as a GABA reuptake inhibitor.[1] However, similar to muscimol, this compound is a substrate for the enzyme GABA transaminase (GABA-T), leading to its metabolic degradation. This metabolic instability has been cited as a limitation for its use in long-term in vivo behavioral studies.[1]

Synthesis

While the full detailed protocol from the original 1976 publication by Krogsgaard-Larsen and colleagues remains the primary source, a general outline of the synthesis of 5-aminomethyl-3-isothiazolol can be described. The synthesis involves a multi-step process starting from simpler, commercially available precursors to construct the isothiazole ring, followed by the introduction of the aminomethyl side chain.

A crucial step in its utility as a research tool was the synthesis of a radiolabeled version, specifically [3H]this compound. This allowed for quantitative binding studies to characterize its interaction with the GABAA receptor.

Pharmacological Profile

This compound's primary mechanism of action is its direct binding to and activation of the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

Binding Affinity

Radioligand binding assays have been crucial in quantifying the affinity of this compound for the GABAA receptor. The equilibrium binding characteristics of [3H]this compound have been determined using both filtration and centrifugation techniques, yielding valuable data on its dissociation constant (Kd) and maximum binding capacity (Bmax).

Table 1: Equilibrium Binding Parameters of [3H]this compound and [3H]Muscimol [2]

| Radioligand | Assay Method | Kd (nM) | Bmax (fmol/mg tissue) |

| [3H]this compound | Filtration | 28 ± 6.0 | 50 ± 4.0 |

| [3H]Muscimol | Filtration | 5.4 ± 2.8 | 82 ± 11 |

| [3H]this compound | Centrifugation | 116 ± 22 | 154 ± 13 |

| [3H]Muscimol | Centrifugation | 16 ± 1.8 | 155 ± 8.0 |

Data are presented as mean ± S.E.M.

Functional Potency

This compound is characterized as a full agonist at the GABAA receptor, meaning it can elicit a maximal response similar to the endogenous ligand, GABA. Although specific EC50 values for this compound from functional assays like electrophysiology are not widely reported, its equipotency to muscimol allows for an estimation of its functional potency. Muscimol typically exhibits EC50 values in the low micromolar range for activating GABAA receptors in various expression systems and neuronal preparations. For instance, the EC50 of muscimol for the α1β3γ2 GABAA receptor subtype has been reported to be approximately 1-4 µM.[4]

Experimental Protocols

This compound's utility as a research tool is best exemplified by its use in two key experimental techniques: radioligand binding assays and photoaffinity labeling.

[3H]this compound Radioligand Binding Assay

This protocol is a standard method for determining the affinity and density of GABAA receptors in a given tissue sample.

Experimental Workflow: [3H]this compound Binding Assay

Caption: Workflow for a [³H]this compound radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex, cerebellum) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In triplicate, incubate the membrane preparation with a known concentration of [3H]this compound.

-

For determining total binding, incubate with only the radioligand.

-

For determining non-specific binding, incubate with the radioligand in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).

-

For competition assays, incubate with the radioligand and varying concentrations of the test compound.

-

Allow the incubation to proceed to equilibrium (e.g., 60 minutes at 4°C).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [3H]this compound to determine Kd and Bmax using non-linear regression analysis.

-

For competition binding experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, which can then be converted to a Ki value.

-

Photoaffinity Labeling with this compound

This compound has been successfully used as a photoaffinity label to covalently attach to and identify the GABA binding site on the GABAA receptor.[2][5] This technique is invaluable for structural studies of the receptor.

Experimental Workflow: Photoaffinity Labeling with Thiomuscimoll

References

- 1. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new photoaffinity label for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Synthesis and Pharmacological Evaluation of Neurosteroid Photoaffinity Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of the GABAA receptor with [3H]muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiomuscimol's Fundamental Mechanism of Action at the GABAA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental mechanism of action of Thiomuscimol at the γ-aminobutyric acid type A (GABAA) receptor. This compound, a structural analog of the potent GABAA receptor agonist muscimol, serves as a valuable pharmacological tool for studying the GABAergic system. This document details its binding characteristics, efficacy, and the experimental protocols utilized to elucidate its function. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound and the GABAA Receptor

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is a pentameric structure composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological and physiological properties.

This compound (5-aminomethyl-3-isothiazolol) is a synthetic GABAA receptor agonist that is structurally related to muscimol, a naturally occurring psychoactive compound found in Amanita muscaria mushrooms.[1] It is considered to be approximately equipotent with muscimol as a GABAA receptor agonist in vitro.[1] A key feature of this compound is its utility as a photoaffinity label, which allows for the irreversible binding to the GABAA receptor upon UV irradiation, facilitating the identification and characterization of GABA binding sites.[2] Unlike muscimol, this compound does not significantly act as a GABA reuptake inhibitor.[1]

Quantitative Binding Characteristics

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. The binding of [3H]this compound to GABAA receptors has been characterized and compared to that of [3H]muscimol.

Table 1: Equilibrium Binding Parameters for [3H]this compound and [3H]muscimol at GABAA Receptors [3]

| Radioligand | Assay Method | Kd (nM) | Bmax (fmol/mg original tissue) |

| [3H]this compound | Filtration | 28 ± 6.0 | 50 ± 4.0 |

| [3H]muscimol | Filtration | 5.4 ± 2.8 | 82 ± 11 |

| [3H]this compound | Centrifugation | 116 ± 22 | 154 ± 13 |

| [3H]muscimol | Centrifugation | 16 ± 1.8 | 155 ± 8.0 |

Data from Ebert et al., 1999. Assays were performed on rat brain membranes.

Efficacy and Functional Activity

Signaling Pathway

The fundamental action of this compound at the GABAA receptor is the potentiation of inhibitory neurotransmission. This is achieved through the opening of the integral chloride channel, leading to hyperpolarization of the postsynaptic neuron.

Caption: this compound binding to the GABAA receptor initiates a signaling cascade leading to neuronal inhibition.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the GABAA receptor using a radiolabeled ligand such as [3H]GABA or [3H]muscimol.

Materials:

-

Rat brain membranes (or cells expressing recombinant GABAA receptors)

-

[3H]GABA or [3H]muscimol (Radioligand)

-

Unlabeled this compound

-

Unlabeled GABA (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration.

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Radioligand + Membranes

-

Non-specific Binding (NSB): Radioligand + Membranes + excess unlabeled GABA (e.g., 1 mM)

-

Competition: Radioligand + Membranes + varying concentrations of this compound

-

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for measuring GABAA receptor-mediated currents elicited by this compound in cultured neurons or cells expressing recombinant receptors.

Materials:

-

Cultured neurons or HEK293 cells transfected with GABAA receptor subunits

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4)

-

Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP, pH 7.2)

-

This compound stock solution

-

Drug application system (e.g., perfusion or puffer)

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 3-5 MΩ.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply this compound at various concentrations using the drug application system.

-

Record the elicited transmembrane currents.

-

-

Data Acquisition and Analysis:

-

Acquire data using appropriate software (e.g., pCLAMP).

-

Measure the peak amplitude of the this compound-evoked currents.

-

Construct a dose-response curve by plotting the normalized current amplitude against the log concentration of this compound.

-

Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.

-

Caption: Workflow for whole-cell patch-clamp recording of this compound-evoked currents.

Photoaffinity Labeling

This protocol provides a general framework for using this compound as a photoaffinity label to identify GABA binding proteins.

Materials:

-

Synaptosomal membranes

-

This compound

-

[3H]muscimol (for competitive labeling experiments)

-

GABA (for blocking)

-

UV lamp (254 nm)

-

SDS-PAGE equipment

-

Autoradiography or phosphorimaging system

Procedure:

-

Incubation: Incubate synaptosomal membranes with this compound (and [3H]muscimol if performing competitive labeling) in the dark at 4°C. For control experiments, include a high concentration of GABA to block specific binding.

-

UV Irradiation: Expose the samples to UV light (254 nm) for a defined period (e.g., 10-30 minutes) on ice to induce covalent bond formation.

-

Washing: Wash the membranes by centrifugation to remove unbound ligand.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by size using SDS-PAGE.

-

Detection: If a radiolabeled competitor was used, detect the labeled protein bands by autoradiography or phosphorimaging.

Caption: Workflow for photoaffinity labeling of GABAA receptors using this compound.

Conclusion

This compound is a potent and specific agonist at the GABAA receptor, with binding characteristics and functional activity analogous to muscimol. Its utility as a photoaffinity label makes it an invaluable tool for probing the structure and function of the GABA binding site. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GABAergic compounds, contributing to a deeper understanding of inhibitory neurotransmission and the development of novel therapeutics targeting the GABAA receptor. Further research is warranted to delineate the precise efficacy and subtype selectivity of this compound through detailed electrophysiological studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a new photoaffinity label for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Equilibrium binding characteristics of [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Pharmacological Profile of Thiomuscimol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pharmacological investigations into Thiomuscimol, a potent GABAA receptor agonist. The document collates key quantitative data, details foundational experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound's properties.

Executive Summary

This compound, also known as 5-aminomethyl-3-isothiazolol, is a synthetic bioisostere of the naturally occurring GABAA receptor agonist, muscimol.[1][2] Initial pharmacological studies have established this compound as a potent agonist at the GABAA receptor, with a binding affinity comparable to that of muscimol.[1][3] Unlike muscimol, it does not significantly inhibit GABA reuptake.[1] A key characteristic of this compound is its utility as a photoaffinity label for the GABAA receptor, enabling irreversible binding upon UV radiation, which has been instrumental in the purification and identification of GABA binding sites.[4][5] However, its application in behavioral studies has been limited as it is a substrate for and is metabolized by the enzyme GABA transaminase (GABA-T).[1]

Quantitative Pharmacological Data

The following tables summarize the key binding affinity and receptor density data derived from initial radioligand binding studies. These assays are fundamental in characterizing the interaction of this compound with the GABAA receptor.

Table 1: GABAA Receptor Binding Affinity of this compound

| Ligand | Assay Type | Preparation | K_d (nM) | B_max (fmol/mg tissue) | IC_50 (nM) | Reference |

| [³H]this compound | Filtration Assay | Rat Brain Membranes | 28 ± 6.0 | 50 ± 4.0 | - | [3] |

| [³H]this compound | Centrifugation Assay | Rat Brain Membranes | 116 ± 22 | 154 ± 13 | - | [3] |

| This compound | GABAA Agonist Activity | - | - | - | 19 | [5] |

| [³H]Muscimol (for comparison) | Filtration Assay | Rat Brain Membranes | 5.4 ± 2.8 | 82 ± 11 | - | [3] |

| [³H]Muscimol (for comparison) | Centrifugation Assay | Rat Brain Membranes | 16 ± 1.8 | 155 ± 8.0 | - | [3] |

Note: The differences in K_d and B_max values between filtration and centrifugation techniques may arise from variations in separating bound from free ligand and the equilibrium dynamics of the ligand-receptor interaction under different conditions.

Core Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound's pharmacological profile.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity (K_d) and receptor density (B_max) of this compound at the GABAA receptor.

Objective: To characterize the equilibrium binding of [³H]this compound to GABAA receptors in rat brain tissue.

Methodology Summary:

-

Membrane Preparation: Brains from male Sprague-Dawley or Wistar rats were homogenized in an ice-cold buffer (e.g., Tris-citrate). The homogenate was centrifuged, and the pellet was washed multiple times to remove endogenous GABA and other interfering substances. The final pellet, containing the cell membranes, was resuspended in the assay buffer.[3][6]

-

Binding Incubation: Triplicate samples of the membrane preparation were incubated with varying concentrations of [³H]this compound.[3]

-

Determination of Non-Specific Binding: A parallel set of incubations was performed in the presence of a high concentration of a competing, non-labeled ligand (e.g., 100 µM GABA) to saturate the receptors and measure non-specific binding.[3][6]

-

Separation of Bound and Free Ligand:

-

Filtration Technique: The incubation mixture was rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free ligand passes through. The filters were then washed with ice-cold buffer to remove any remaining unbound ligand.[3]

-

Centrifugation Technique: The incubation mixture was centrifuged at high speed to pellet the membranes. The supernatant containing the free ligand was aspirated, and the pellet containing the bound ligand was analyzed.[3]

-

-

Quantification: The radioactivity retained on the filters or in the pellets was measured using liquid scintillation counting.

-

Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. Saturation binding data were then analyzed using Scatchard plots or non-linear regression to determine the K_d and B_max values.[3]

Photoaffinity Labeling

This technique demonstrated that this compound can be used to irreversibly label the GABAA receptor binding site.

Objective: To irreversibly bind this compound to the GABAA receptor using UV irradiation.

Methodology Summary:

-

Membrane Preparation: Synaptic membrane preparations from rat cerebral cortex were used.[4]

-

Incubation: The membranes were incubated with this compound (e.g., 10⁻⁵ M). In control experiments, a competing ligand like GABA (e.g., 10⁻⁴ M) was added prior to this compound to demonstrate the specificity of the labeling.[4]

-

UV Irradiation: The membrane suspension was exposed to UV light at a specific wavelength (254 nm) for a defined period (e.g., 40 minutes).[4]

-

Washout: After irradiation, the membranes were extensively washed to remove any unbound ligand.

-

Assessment of Irreversible Binding: The effect of the photoaffinity labeling was quantified by measuring the reduction in the number of available high-affinity [³H]muscimol binding sites in a subsequent radioligand binding assay. A 20-30% irreversible decrease in [³H]muscimol binding sites was observed.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes related to this compound's pharmacology.

Caption: Mechanism of action for this compound at the GABAA receptor.

Caption: Experimental workflow for a GABAA receptor radioligand binding assay.

Caption: Comparative pharmacological properties of this compound and Muscimol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Equilibrium binding characteristics of [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new photoaffinity label for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of Thiomuscimol and GABA for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the structural analogues of γ-aminobutyric acid (GABA) and its isosteric analogue, thiomuscimol. It is designed for researchers, scientists, and professionals in drug development who are focused on the GABAergic system, particularly the GABA-A receptor. This document delves into the structure-activity relationships, quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways associated with these compounds.

Introduction to GABA and this compound

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated through the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels. The activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Muscimol, a psychoactive constituent of the Amanita muscaria mushroom, is a potent and specific agonist at GABA-A receptors.[1] this compound, a synthetic analogue of muscimol, replaces the oxygen atom in the isoxazole ring with a sulfur atom, creating an isothiazole ring.[2] this compound is approximately equipotent to muscimol as a GABA-A receptor agonist in vitro.[2] Unlike muscimol, this compound does not significantly inhibit GABA reuptake.[2] The exploration of structural analogues of both GABA and this compound has been instrumental in elucidating the pharmacophore of the GABA-A receptor binding site and in the development of novel therapeutic agents with specific pharmacological profiles.

Structural Analogues and Structure-Activity Relationships

The development of structural analogues of GABA and this compound has been a key strategy in mapping the GABA-A receptor's orthosteric binding site. These studies have revealed critical structural requirements for agonist activity and have led to the discovery of compounds with varying efficacies and selectivities for different GABA-A receptor subtypes.

Key Structural Analogues

A variety of analogues have been synthesized and characterized, providing valuable insights into the structure-activity relationships (SAR) at the GABA-A receptor. Some of the most extensively studied analogues include:

-

Isoguvacine: A potent GABA-A receptor agonist that is structurally more rigid than GABA.

-

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP/Gaboxadol): A selective agonist for extrasynaptic δ-subunit-containing GABA-A receptors.[1]

-

Piperidine-4-sulfonic acid (P4S): A conformationally restricted analogue of GABA.

-

3-Aminopropanesulfonic acid (APS): A potent GABA-A receptor agonist.[3]

-

Imidazoleacetic acid (IAA): Another potent agonist at GABA-A receptors.[3]

-

5-(4-Piperidyl)-3-isoxazolol (4-PIOL): A weak partial agonist that has served as a scaffold for developing antagonists.[4]

Structure-Activity Relationship Insights

The study of these analogues has established several key SAR principles for GABA-A receptor agonists:

-

Conformational Restriction: The conformation of the GABA backbone is crucial for receptor binding and activation. Conformationally restricted analogues like THIP have helped to define the optimal geometry for interaction with the binding site.

-

Bioisosteric Replacement: The replacement of the carboxylic acid group of GABA with other acidic moieties, such as the 3-isoxazolol of muscimol or the 3-isothiazolol of this compound, is well-tolerated and can enhance potency. The isoxazole and isoxazoline moieties have been particularly fruitful in the development of novel ligands.[5]

-

Role of the Heterocyclic Ring: Modifications to the heterocyclic ring of muscimol and this compound analogues can dramatically alter their pharmacological profile, converting agonists into antagonists. For instance, the introduction of bulky aromatic groups at the 4-position of the 4-PIOL isoxazole ring leads to potent antagonists.[4]

-

Substitutions on the Amino Group: N-alkylation or delocalization of the amino group, as seen in the condensation of muscimol or this compound with aminopyridazines, can result in potent GABA-A antagonists.[3]

Quantitative Pharmacological Data

The pharmacological characterization of these analogues is crucial for understanding their potential therapeutic applications. This section presents quantitative data on the binding affinities (Ki) and functional potencies (EC50) of key GABA and this compound analogues at GABA-A receptors.

Table 1: Binding Affinities (Ki) of GABA and this compound Analogues at GABA-A Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| GABA | α1β2γ2 | 130 | [6] |

| Muscimol | α1β2γ2 | 10 | [6] |

| This compound | Not specified | Not specified | |

| THIP (Gaboxadol) | α4β3δ | 124 (microscopic affinity) | [7] |

| Isoguvacine | Not specified | 24 | [1] |

| (+)-Bicuculline | Not specified | 2000 (IC50) | [8] |

| Gabazine (SR-95531) | Not specified | 9000 (IC50) | [8] |

Table 2: Functional Potencies (EC50) of GABA and its Analogues at Different GABA-A Receptor Subtypes

| Compound | Receptor Subtype | EC50 (µM) | Reference |

| GABA | α1β2γ2 | 6.6 | [9] |

| GABA | α2β3γ2 | 13.4 | [9] |

| GABA | α3β2γ2 | 12.5 | [9] |

| GABA | α4β3γ2 | 2.1 | [9] |

| GABA | α5β2γ2 | 1.4 | [9] |

| GABA | α6β3γ2 | 0.17 | [9] |

| Muscimol | α1β3γ2 | 2.04 | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. This section provides methodologies for two key experimental techniques used to characterize GABA-A receptor ligands: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of unlabelled test compounds for the GABA-A receptor using a radiolabeled ligand such as [³H]muscimol or [³H]gabazine.

Materials:

-

Membrane Preparation: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]muscimol or [³H]gabazine.

-

Non-specific Binding Control: High concentration of unlabelled GABA (e.g., 10 mM).

-

Test Compounds: Serial dilutions of the structural analogues.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in assay buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in a known volume of assay buffer to determine protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or a serial dilution of the test compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using software like GraphPad Prism).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Condensation of muscimol or this compound with aminopyridazines yields GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GODZ-Mediated Palmitoylation of GABAA Receptors Is Required for Normal Assembly and Function of GABAergic Inhibitory Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pCLAMP 11 Software Suite, Minis Search | Molecular Devices [moleculardevices.com]

- 9. sutter.com [sutter.com]

Foundational Research on Thiomuscimol as a GABA Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomuscimol, a structural analog of the potent γ-aminobutyric acid (GABA) receptor agonist muscimol, has been a significant tool in the exploration of GABAergic neurotransmission. First described in 1976 by Povl Krogsgaard-Larsen and colleagues, this compound is a synthetic compound that substitutes the oxygen atom in the isoxazole ring of muscimol with a sulfur atom, forming an isothiazole ring.[1] This modification results in a compound that retains potent agonist activity at GABAA receptors, proving to be a valuable pharmacological probe. Unlike its natural counterpart muscimol, this compound exhibits a key difference in its pharmacological profile: it does not significantly inhibit the reuptake of GABA.[1] However, similar to muscimol, it is a substrate for the enzyme GABA transaminase (GABA-T), which can limit its in vivo applications.[1] This technical guide provides an in-depth overview of the foundational research that established this compound as a GABAA receptor agonist, focusing on its binding characteristics, experimental protocols, and the underlying signaling pathways.

Core Concepts: GABAA Receptor Activation

The primary inhibitory neurotransmitter in the mammalian central nervous system, GABA, exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. This compound, like GABA and muscimol, acts as an agonist at the GABAA receptor. This receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore. The binding of an agonist to the GABAA receptor induces a conformational change, opening the channel and allowing the influx of Cl⁻ ions into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Quantitative Data on Receptor Binding

The foundational characterization of this compound involved radioligand binding assays to determine its affinity for the GABAA receptor. These studies typically utilized [³H]muscimol as the radioligand and measured the ability of this compound to displace it from the receptor binding sites in brain membrane preparations.

A key study directly compared the equilibrium binding characteristics of [³H]this compound and [³H]muscimol to rat brain GABAA receptors using two different techniques: a filtration method and a centrifugation method. The results demonstrated that while the binding characteristics are very similar, muscimol generally exhibits a higher affinity.

Table 1: Equilibrium Binding Parameters for [³H]this compound and [³H]Muscimol at Rat Brain GABAA Receptors

| Ligand | Assay Method | Kd (nM) | Bmax (fmol/mg original tissue) |

| [³H]this compound | Filtration | 28 ± 6.0 | 50 ± 4.0 |

| [³H]Muscimol | Filtration | 5.4 ± 2.8 | 82 ± 11 |

| [³H]this compound | Centrifugation | 116 ± 22 | 154 ± 13 |

| [³H]Muscimol | Centrifugation | 16 ± 1.8 | 155 ± 8.0 |

Data from a comparative study on the equilibrium binding characteristics of [³H]this compound.

Experimental Protocols

The following sections detail the methodologies employed in the foundational research to characterize this compound's interaction with the GABAA receptor.

Radioligand Binding Assay (Displacement Assay)

This protocol outlines a typical displacement binding assay used to determine the binding affinity of this compound.

References

Early Synthetic Approaches to 5-Aminomethyl-3-isothiazolol (Thiomuscimol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early synthetic routes to 5-aminomethyl-3-isothiazolol, a compound also known as thiomuscimol. The core of this document is based on the seminal 1976 publication by Lykkeberg, Krogsgaard-Larsen, and colleagues, which first described the synthesis of this important GABA analogue. While access to the full experimental minutiae of this specific publication is limited, this guide reconstructs the likely synthetic pathway, providing detailed experimental protocols for analogous reactions and collating relevant quantitative data to support researchers in the field.

Introduction

5-Aminomethyl-3-isothiazolol (this compound) is a potent agonist of the GABAA receptor, structurally related to the psychoactive compound muscimol found in Amanita muscaria mushrooms.[1] Its early synthesis was a significant step in the exploration of GABA analogues for neuroscience research. The isothiazole ring serves as a bioisostere for the isoxazole ring of muscimol, and understanding its synthesis is crucial for the development of novel therapeutics targeting the GABAergic system. The first reported synthesis of this compound was by Lykkeberg, Krogsgaard-Larsen, et al. in 1976.[1]

Reconstructed Synthetic Pathway

The early synthesis of 5-aminomethyl-3-isothiazolol is understood to proceed through the formation of a substituted isothiazole ring from a diamide precursor, followed by functional group manipulations to yield the final product. The key transformation involves the reaction of a 2-aminofumaramide derivative with a sulfur source, followed by hydrolysis.

Experimental Protocols

The following protocols are based on the likely steps involved in the early synthesis of this compound, supplemented with standard procedures for analogous transformations.

Step 1: Synthesis of 2-Aminofumaramide (Starting Material)

The synthesis of the 2-aminofumaramide starting material is a critical first step. A plausible method involves the amination of a suitable fumaric acid derivative.

-

Materials: Fumaric acid, thionyl chloride, ammonia, inert solvent (e.g., diethyl ether).

-

Procedure:

-

Fumaric acid is converted to its corresponding diacid chloride by refluxing with an excess of thionyl chloride. The excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting fumaryl chloride is dissolved in a dry, inert solvent such as diethyl ether and cooled in an ice bath.

-

Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in the same solvent is added dropwise with stirring. This results in the formation of fumaramide as a precipitate.

-

To introduce the amino group, a subsequent reaction, such as a Hofmann rearrangement or a related amination reaction on a suitable precursor, would be necessary. For the purpose of this reconstructed protocol, we will assume the availability of a suitable 2-aminofumaramide precursor.

-

Step 2: Cyclization to form the Isothiazole Ring

The key ring-forming step involves the reaction of the diamide with a sulfurizing agent, likely hydrogen sulfide in a basic medium.

-

Materials: 2-Aminofumaramide, hydrogen sulfide gas, a suitable base (e.g., sodium ethoxide), ethanol.

-

Procedure:

-

2-Aminofumaramide is dissolved in a solution of sodium ethoxide in absolute ethanol.

-

The solution is cooled in an ice bath, and a stream of dry hydrogen sulfide gas is passed through the reaction mixture with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then neutralized with a dilute acid (e.g., acetic acid), and the solvent is removed under reduced pressure.

-

The resulting crude product, likely a 3-hydroxy-5-carboxamidoisothiazole, is purified by recrystallization or column chromatography.

-

Step 3: Hydrolysis of the Amide and Functional Group Interconversion

The final steps involve the hydrolysis of the amide group and subsequent conversion to the aminomethyl functionality.

-

Materials: The isothiazole intermediate from Step 2, a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) for hydrolysis, a reducing agent (e.g., lithium aluminum hydride), and a suitable protecting group strategy for the amino function.

-

Procedure for Hydrolysis:

-

The isothiazole carboxamide is heated under reflux with an excess of aqueous hydrochloric acid or sodium hydroxide solution.

-

The progress of the hydrolysis is monitored by TLC.

-

Upon completion, the solution is cooled and neutralized to precipitate the corresponding carboxylic acid.

-

-

Procedure for Reduction to the Amine:

-

The resulting carboxylic acid is protected, for example, as its methyl ester, and then reduced to the primary alcohol using a suitable reducing agent.

-

The alcohol is then converted to a leaving group (e.g., a tosylate or mesylate) and displaced with an azide nucleophile.

-

Finally, reduction of the azide yields the desired aminomethyl group.

-

Alternatively, direct reduction of the amide to the amine could be achieved using a strong reducing agent like lithium aluminum hydride, though this might require protection of the isothiazole ring.

-

Quantitative Data

The following table summarizes the expected and reported quantitative data for the key compounds in the synthesis of this compound.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Fumaric Acid | C₄H₄O₄ | 116.07 | 287 (sublimes) |

| Fumaramide | C₄H₆N₂O₂ | 114.10 | 267 (decomposes) |

| 5-Aminomethyl-3-isothiazolol (this compound) | C₄H₆N₂OS | 130.17 | 140 (decomposes)[1] |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway for the early synthesis of 5-aminomethyl-3-isothiazolol.

Caption: A simplified workflow of the reconstructed early synthesis of this compound.

Logical Relationship of Key Steps

This diagram shows the logical progression and the key transformations in the synthesis.

Caption: Logical flow from core ring synthesis to final product functionalization.

Conclusion

The early synthesis of 5-aminomethyl-3-isothiazolol by Lykkeberg, Krogsgaard-Larsen, and their team was a pivotal achievement in the field of medicinal chemistry and neuroscience. This guide provides a reconstructed yet detailed overview of the likely synthetic route, offering valuable insights for researchers working on the synthesis of isothiazole-containing compounds and other GABA receptor modulators. The provided protocols and data, while based on established chemical principles and available information, should be adapted and optimized for specific laboratory conditions.

References

Thiomuscimol as a Structural Analogue of GABA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Thiomuscimol, a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor. As a structural analogue of the primary inhibitory neurotransmitter, GABA, and the psychoactive compound muscimol, this compound serves as a critical tool in neuroscience research. This document details its mechanism of action, pharmacological properties, and its application as a photoaffinity label for elucidating the structure and function of GABAA receptors. Included are comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding and application of this compound in research and drug development.

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, mediating fast synaptic inhibition by binding to and activating GABAA receptors.[1] These receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] The study of GABAA receptor pharmacology is crucial for understanding a wide range of physiological processes and for the development of therapeutics for conditions such as epilepsy, anxiety, and sleep disorders.

This compound, or 5-aminomethyl-3-isothiazolol, is a synthetic structural analogue of both GABA and muscimol.[3] It is a potent agonist at GABAA receptors, exhibiting an affinity comparable to that of muscimol.[3] Unlike muscimol, however, this compound does not significantly inhibit GABA reuptake, making it a more selective tool for studying GABAA receptor function.[3] Furthermore, its unique photochemical properties have led to its use as a photoaffinity label, enabling the identification and characterization of the GABA binding sites within the receptor complex.[3][4] This guide will provide a detailed overview of the chemistry, pharmacology, and experimental applications of this compound.

GABAergic Signaling Pathway

GABAergic signaling is initiated by the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic GABAA receptors, which are pentameric ligand-gated ion channels. This binding event triggers a conformational change in the receptor, opening the integral chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. This compound, as a GABAA receptor agonist, mimics the action of GABA at these receptors.

GABAergic signaling pathway at a chemical synapse.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound in comparison to GABA and muscimol at GABAA receptors.

Table 1: Receptor Binding Affinity Data

| Compound | Receptor/Tissue | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| This compound | Rat Brain Membranes | [3H]Muscimol | Displacement | - | 19 | [4] |

| This compound | Rat Brain Membranes | [3H]GABA | Displacement | - | - | [5] |

| Muscimol | Rat Brain Membranes | [3H]GABA | Displacement | 2-10 | - | [6] |

| GABA | Rat Brain Membranes | [3H]Muscimol | Displacement | 10-20 | - | [6] |

Table 2: Functional Potency Data

| Compound | Receptor Subtype (Expression System) | Assay Type | EC50 (µM) | Reference(s) |

| Muscimol | α1β3γ2 (HEK293) | Electrophysiology | 1.7 | [7] |

| GABA | α1β3γ2 (HEK293) | Electrophysiology | 3.3 | [7] |

| Muscimol | α4β3δ (HEK293) | Electrophysiology | ~0.001-0.002 | |

| GABA | α4β3δ (HEK293) | Electrophysiology | ~0.3-1 | |

| Muscimol | Human Cortical Neurons | Electrophysiology | 182 | [7] |

| GABA | Human Cortical Neurons | Electrophysiology | 278 | [7] |

Experimental Protocols

Synthesis of this compound (5-aminomethyl-3-isothiazolol)

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor using [3H]muscimol.

Workflow for a radioligand binding assay.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]muscimol (radioligand)

-

This compound (test compound)

-

GABA (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: In a series of tubes, combine the prepared brain membranes, a fixed concentration of [3H]muscimol (typically in the low nanomolar range), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of control tubes.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific [3H]muscimol binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the functional effects of this compound on GABAA receptors expressed in a cellular system (e.g., HEK293 cells or cultured neurons).

Materials:

-

Cultured cells expressing GABAA receptors

-

External and internal patch-clamp solutions

-

Patch pipettes

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

This compound

Procedure:

-

Cell Preparation: Plate cells expressing the desired GABAA receptor subtypes onto coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply this compound at various concentrations to the cell via the perfusion system and record the resulting chloride currents.

-

Data Analysis: Measure the peak amplitude of the current at each concentration of this compound. Plot the normalized current amplitude against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.

Photoaffinity Labeling

This protocol describes the use of this compound as a photoaffinity label to identify the GABA binding site on the GABAA receptor.

Workflow for a photoaffinity labeling experiment.

Materials:

-

Purified GABAA receptors or membrane preparations

-

[3H]this compound (radiolabeled photoaffinity probe)

-

UV lamp (emitting at a wavelength that activates this compound, e.g., 254 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or digital imaging system

-

Mass spectrometer (for protein identification)

Procedure:

-

Incubation: Incubate the purified GABAA receptors or membrane preparations with [3H]this compound in the dark to allow for binding to the receptor.

-

Photolysis: Expose the mixture to UV light for a defined period to activate the photoreactive group on this compound, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.

-

Quenching: Stop the reaction by adding a quenching agent or by removing the UV light source.

-

SDS-PAGE: Separate the receptor subunits by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the covalently labeled receptor subunits by autoradiography or fluorography to identify the molecular weight of the labeled protein(s).

-

Identification of Labeled Residues: To identify the specific amino acid residues labeled by [3H]this compound, the labeled protein band can be excised from the gel, subjected to proteolytic digestion, and the resulting peptides analyzed by mass spectrometry.

Conclusion

This compound is a valuable pharmacological tool for the study of GABAA receptors. Its high affinity and selectivity as an agonist, coupled with its utility as a photoaffinity label, make it an indispensable compound for researchers in neuroscience and drug development. The data and protocols presented in this guide are intended to provide a comprehensive resource for the effective application of this compound in elucidating the intricacies of GABAergic neurotransmission. Further research is warranted to fully characterize the effects of this compound on specific GABAA receptor subunit combinations and to further refine its use in mapping the agonist binding site.

References

- 1. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new photoaffinity label for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ionotropic GABA and glycine receptor subunit composition in human pluripotent stem cell-derived excitatory cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Characterization of Thiomuscimol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomuscimol, a synthetic analogue of the potent GABAA receptor agonist muscimol, has been a subject of interest in neuropharmacology for its potential to elucidate the structure and function of the GABAA receptor complex.[1] This technical guide provides a comprehensive overview of the preliminary in vitro characterization of this compound, summarizing key binding affinity data, detailing experimental methodologies, and visualizing relevant biological pathways. While this compound has been primarily utilized as a photoaffinity label for the GABAA receptor, its intrinsic agonist properties warrant a thorough in vitro assessment.[2]

Core Compound Properties

This compound, chemically known as 5-aminomethyl-3-isothiazolol, is a structural analogue of muscimol where the oxygen atom in the isoxazole ring is replaced by a sulfur atom.[1] This modification has been shown to influence its pharmacological profile.

Quantitative Data Summary

The in vitro characterization of this compound has primarily focused on its binding affinity for the GABAA receptor. The following tables summarize the key quantitative data obtained from radioligand binding assays.

Table 1: Radioligand Binding Affinity of [3H]this compound for GABAA Receptors

| Parameter | Value | Assay Conditions | Source |

| Kd | 28 ± 6.0 nM | Filtration Technique | Neurochemical Research, 1999 |

| Bmax | 50 ± 4.0 fmol/mg tissue | Filtration Technique | Neurochemical Research, 1999 |

| Kd | 116 ± 22 nM | Centrifugation Technique | Neurochemical Research, 1999 |

| Bmax | 154 ± 13 fmol/mg tissue | Centrifugation Technique | Neurochemical Research, 1999 |

Table 2: Comparative Binding Affinities of [3H]this compound and [3H]Muscimol

| Ligand | Kd (Filtration) | Bmax (Filtration) | Kd (Centrifugation) | Bmax (Centrifugation) | Source |

| [3H]this compound | 28 ± 6.0 nM | 50 ± 4.0 fmol/mg | 116 ± 22 nM | 154 ± 13 fmol/mg | Neurochemical Research, 1999 |

| [3H]Muscimol | 5.4 ± 2.8 nM | 82 ± 11 fmol/mg | 16 ± 1.8 nM | 155 ± 8.0 fmol/mg | Neurochemical Research, 1999 |

Table 3: Inhibitory Potency of this compound

| Parameter | Value | Assay | Source |

| IC50 | 19 nM | Inhibition of [3H]GABA binding | Journal of Medicinal Chemistry, 1992 |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kd and Bmax) of [3H]this compound and the inhibitory potency (IC50) of this compound at the GABAA receptor.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound

-

Rat brain membranes (source of GABAA receptors)

-

Tris-citrate buffer (50 mM, pH 7.1)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Whole rat brains are homogenized in ice-cold Tris-citrate buffer. The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the crude synaptic membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Assay:

-

For saturation binding, aliquots of the membrane preparation are incubated with increasing concentrations of [3H]this compound in a final volume of 1 mL of Tris-citrate buffer.

-

For competitive inhibition, membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA (1 mM).

-

-

Incubation: The mixture is incubated at 4°C for 20 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed three times with 5 mL of ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine Kd and Bmax values. Competitive inhibition data are analyzed using non-linear regression to determine the IC50 value.

Photoaffinity Labeling

Objective: To irreversibly label the GABA binding site of the GABAA receptor using this compound as a photoaffinity label.[2]

Materials:

-

This compound

-

Rat brain membrane preparations

-

Silver nitrate (AgNO3)

-

UV lamp (254 nm)

-

[3H]muscimol for subsequent binding assay

Procedure:

-

Membrane Treatment: Rat brain membrane preparations are treated with AgNO3.

-

Incubation: The treated membranes are incubated with this compound (e.g., 10-5 M). For control experiments to demonstrate specificity, a competing ligand such as GABA (10-4 M) is added prior to this compound.[2]

-

Photolysis: The membrane suspension is irradiated with UV light at 254 nm for a specified duration (e.g., 40 minutes).[2]

-

Washing: The membranes are washed extensively to remove unbound this compound.

-

Assessment of Irreversible Binding: A subsequent radioligand binding assay using a high-affinity ligand like [3H]muscimol is performed to quantify the reduction in available binding sites, which indicates successful irreversible labeling by this compound.[2]

Signaling Pathway and Experimental Workflow Visualization

GABAA Receptor Signaling Pathway

The binding of an agonist like this compound to the GABAA receptor, a ligand-gated ion channel, initiates a rapid inhibitory neurotransmission cascade. The following diagram illustrates this pathway.

Caption: Agonist binding to the GABA-A receptor and subsequent ion influx.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay used to characterize the affinity of this compound.

Caption: Workflow for a radioligand binding assay.

Discussion and Future Directions

The available in vitro data robustly demonstrate that this compound is a high-affinity ligand for the GABAA receptor. The binding affinity is influenced by the assay methodology, as evidenced by the differing Kd values obtained through filtration and centrifugation techniques. This discrepancy may reflect different receptor states captured by each method.

A significant point of discussion is the functional potency of this compound. While one source suggests it is approximately equipotent to muscimol as a GABAA receptor agonist in vitro, another indicates that the introduction of the sulfur atom significantly reduces agonist potency compared to muscimol.[1][3] This highlights a critical gap in the current in vitro characterization of this compound. To resolve this, further studies employing functional assays such as patch-clamp electrophysiology or chloride uptake assays are imperative. Such studies would provide quantitative measures of efficacy (Emax) and potency (EC50), allowing for a definitive comparison with muscimol and other GABAA receptor agonists.

Furthermore, the use of this compound as a photoaffinity label has proven valuable for identifying the GABA binding pocket.[2] Future studies could leverage this property in combination with modern proteomic techniques to further map the ligand-receptor interaction surface and identify interacting protein partners.

References

Methodological & Application

Application Notes and Protocols for Thiomuscimol Photoaffinity Labeling of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of thiomuscimol as a photoaffinity label to investigate GABA-A receptors. This technique allows for the irreversible covalent labeling of the GABA binding site, enabling its identification and characterization.

Introduction